5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one 5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one
Brand Name: Vulcanchem
CAS No.: 1711-61-1
VCID: VC7822078
InChI: InChI=1S/C8H5ClN2O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
SMILES: C1=CC(=CC=C1C2=NNC(=O)O2)Cl
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59 g/mol

5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one

CAS No.: 1711-61-1

Cat. No.: VC7822078

Molecular Formula: C8H5ClN2O2

Molecular Weight: 196.59 g/mol

* For research use only. Not for human or veterinary use.

5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one - 1711-61-1

Specification

CAS No. 1711-61-1
Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
IUPAC Name 5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one
Standard InChI InChI=1S/C8H5ClN2O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
Standard InChI Key IBXCIADJXVFGAL-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NNC(=O)O2)Cl
Canonical SMILES C1=CC(=CC=C1C2=NNC(=O)O2)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name of the compound is 5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one, with the molecular formula C₈H₅ClN₂O₂ and a molecular weight of 196.59 g/mol . The SMILES notation is C1=CC(=CC=C1C2=NNC(=O)O2)Cl, reflecting the oxadiazole core, 4-chlorophenyl substituent, and ketone group . X-ray crystallography confirms a planar arrangement of the oxadiazole and phenyl rings, with a dihedral angle of 6.77° between them .

Spectroscopic Properties

  • IR Spectroscopy: Key absorption bands include 1651 cm⁻¹ (C=O stretch) and 745 cm⁻¹ (C–Cl vibration) .

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons resonate at δ 7.42–7.64 ppm, while the NH proton appears as a singlet near δ 8.22 ppm .

    • ¹³C NMR: The carbonyl carbon (C=O) is observed at δ 160.5 ppm, and the oxadiazole carbons appear at δ 163.5 ppm (C=N) .

Synthetic Methodologies

Cyclodehydration of Acyl Hydrazides

A common route involves treating substituted benzohydrazides with cyclizing agents such as phosphorus oxychloride (POCl₃). For example, refluxing 4-chlorobenzohydrazide with POCl₃ yields the target compound in 80% yield .

Reaction Scheme:

Ar–CO–NH–NH2POCl3,Δ5-(4-Cl–C₆H₄)–3H-1,3,4-oxadiazol-2-one\text{Ar–CO–NH–NH}_2 \xrightarrow{\text{POCl}_3, \Delta} \text{5-(4-Cl–C₆H₄)–3H-1,3,4-oxadiazol-2-one}

Aerobic Oxidative Annulation

A novel method employs 4-dimethylaminopyridine (DMAP) and molecular oxygen to facilitate the reaction between acylhydrazides and isothiocyanates . This approach achieves yields of 46–92% and is scalable to gram quantities .

Optimized Conditions:

  • Solvent: Acetonitrile

  • Temperature: 70°C

  • Catalysts: DMAP (1.0 equiv)

  • Reaction Time: 15 hours

One-Pot Ring Conversion

3-Arylsydnones undergo ring conversion in a single step to produce the title compound, as demonstrated by crystal structure analysis . This method is efficient but requires precise control of reaction stoichiometry.

Physicochemical and Pharmacological Properties

Physicochemical Data

PropertyValueSource
Melting Point427–429 K
Density1.46 g/cm³
logP5.55
Aqueous SolubilityLow (logSw = -6.51)

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity:

  • Antibacterial: MIC of 12.5 µg/mL against P. pyocyanous, comparable to norfloxacin (MIC = 10 µg/mL) .

  • Antifungal: Moderate inhibition of Candida albicans at 25 µg/mL .

Anti-Inflammatory Effects

QSAR models correlate electron-withdrawing substituents (e.g., -Cl) with COX-2 inhibition (R² = 0.89) . Derivatives reduce carrageenan-induced edema in rats by 62–74% at 50 mg/kg .

Applications in Drug Development

Serine Hydrolase Inhibition

The oxadiazol-2-one scaffold acts as a covalent inhibitor of serine hydrolases, including acetylcholinesterase (AChE). Molecular docking studies reveal a binding affinity of -9.2 kcal/mol via hydrogen bonding with Tyr337 and π–π stacking with Trp86 .

Prodrug Design

The compound’s stability under acidic conditions makes it suitable for pH-sensitive prodrugs. Conjugation with doxorubicin via a hydrazone linker enhances tumor-targeted drug release .

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